![molecular formula C22H21N3O4S B2482736 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 899943-72-7](/img/structure/B2482736.png)
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of organic molecules characterized by the presence of multiple functional groups, including acetamide, pyrazinone, and benzodioxin moieties. These structural features suggest the compound could have interesting chemical and biological properties, prompting the synthesis and study of its characteristics.
Synthesis Analysis
The synthesis of complex molecules like the one described typically involves multi-step organic reactions, starting from simpler precursors. A closely related process involves the reaction of amino-substituted tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, leading to cyanoacetamido derivatives used in the synthesis of heterocyclic compounds comprising thiophene, thiazole, and pyrazole rings (Shams et al., 2010). Such methods highlight the versatility and complexity of synthesizing molecules with multiple heterocyclic components.
Molecular Structure Analysis
Molecular structure determination often involves spectroscopic techniques and crystallography. For compounds with similar structural complexity, X-ray crystallography has elucidated the conformation of the heterocyclic rings and the overall molecular geometry, revealing how specific substituents influence the molecule's three-dimensional structure and, consequently, its reactivity and interactions (Ahmad et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such a compound is likely to be influenced by its functional groups. For example, the acetamide moiety might undergo hydrolysis, while the thioether could participate in oxidation reactions. The presence of a pyrazinone ring suggests potential for nucleophilic attacks at the carbonyl carbon, leading to various chemical transformations. Studies on similar structures have shown a range of chemical behaviors, including cycloaddition reactions and transformations under specific conditions that yield novel heterocyclic structures (Gabriele et al., 2006).
Applications De Recherche Scientifique
Novel Synthesis and Antitumor Evaluation
Researchers have explored the synthesis of various heterocyclic derivatives from key precursors similar to the compound of interest. These derivatives include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which have been evaluated for their antitumor activities. For instance, the study by Shams et al. (2010) demonstrated that most of the synthesized compounds exhibited high inhibitory effects against three human cancer cell lines, showcasing the potential of these compounds in cancer therapy (Shams et al., 2010).
Coordination Complexes and Antioxidant Activity
The formation of coordination complexes and their biological activities, including antioxidant properties, have been a focal point of research. For example, Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, revealing significant antioxidant activity (Chkirate et al., 2019).
Anti-HIV-1 Screening
The potential of related compounds in combating viral infections, specifically HIV-1, has been investigated. Aslam et al. (2014) synthesized a series of novel compounds and evaluated them for anti-HIV-1 activity, identifying several with promising efficacy (Aslam et al., 2014).
Antimicrobial Activities
The antimicrobial properties of novel derivatives have also been examined. Saravanan et al. (2010) synthesized novel thiazole derivatives with significant anti-bacterial and anti-fungal activities, highlighting the potential of these compounds in addressing microbial infections (Saravanan et al., 2010).
Antimalarial and COVID-19 Drug Potential
Recent studies have extended to evaluating the antimalarial properties of sulfonamide derivatives and their theoretical applicability as COVID-19 treatments. Fahim and Ismael (2021) conducted computational calculations and molecular docking studies, suggesting the potential of these compounds in treating malaria and possibly COVID-19 (Fahim & Ismael, 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-2-15-3-5-16(6-4-15)24-20(26)14-30-21-22(27)25(10-9-23-21)17-7-8-18-19(13-17)29-12-11-28-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYMXENZUKXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

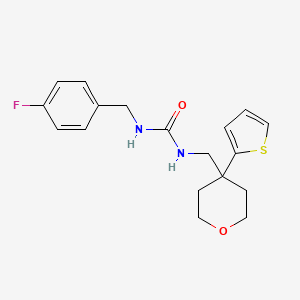
![N-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2482654.png)
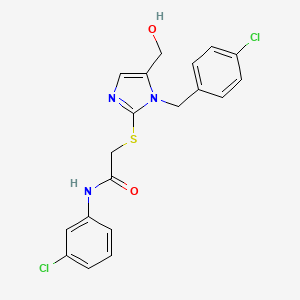
![Ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2482657.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2482658.png)

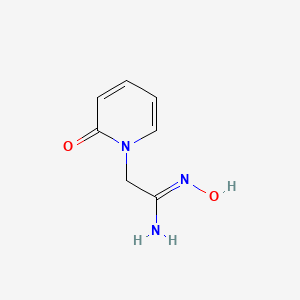
![2,6-Dichloro-N-[(2-ethyltriazol-4-yl)methyl]-7-methylpurin-8-amine](/img/structure/B2482666.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)
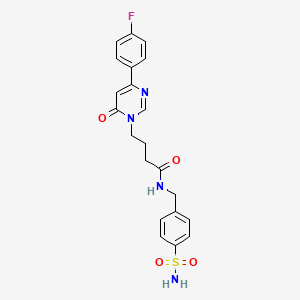

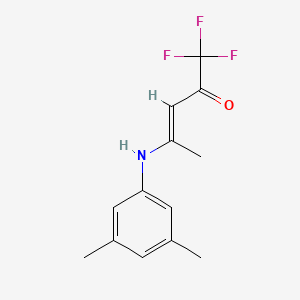
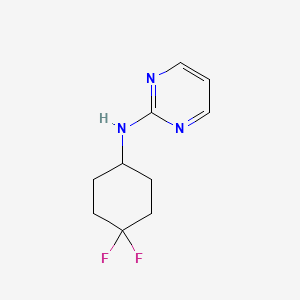
![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)